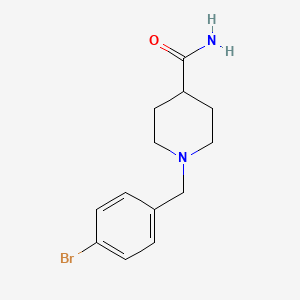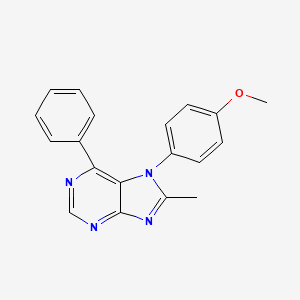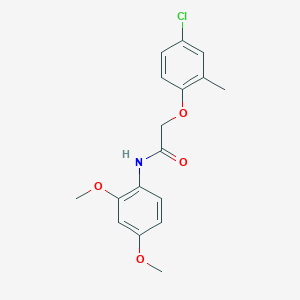
3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide, also known as IBN-9, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. IBN-9 is a small molecule that can selectively target certain proteins, making it a useful tool in the study of various biological processes.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide involves its ability to selectively bind to and modulate the activity of certain proteins. This can result in a range of biochemical and physiological effects, depending on the specific target protein. For example, inhibition of JAK2 activity by 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide can lead to decreased cell proliferation and increased cell death in certain types of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide are largely dependent on the specific protein target. Inhibition of JAK2 activity by 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide can lead to decreased cell proliferation and increased cell death in certain types of cancer cells. Other effects of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide may include changes in gene expression, alterations in cellular signaling pathways, and modulation of immune system function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide in lab experiments is its selectivity for certain protein targets, which can allow for more precise modulation of biological processes. However, one limitation of using 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide is its relatively low potency compared to other small molecule inhibitors. Additionally, the synthesis of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide can be complex and time-consuming, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research involving 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide. One area of interest is the development of more potent and selective small molecule inhibitors based on the structure of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide. Another area of research is the use of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide and its potential applications in various disease contexts.
Métodos De Síntesis
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide involves several steps, including the reaction of 3-(1,3-benzodioxol-5-yl)acrylic acid with isobutylamine, followed by the addition of isopropylmethylamine and acryloyl chloride. The final product is obtained through purification and isolation using column chromatography.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide has been used in various scientific studies, including the identification of new protein targets and the development of new therapeutics. One study found that 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide can selectively bind to and inhibit the activity of a protein called JAK2, which is involved in the development of certain types of cancer. Other studies have shown that 3-(1,3-benzodioxol-5-yl)-N-(1-isopropyl-2-methylpropyl)acrylamide can be used to selectively target and modulate the activity of other proteins, such as histone deacetylases and G protein-coupled receptors.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylpentan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-11(2)17(12(3)4)18-16(19)8-6-13-5-7-14-15(9-13)21-10-20-14/h5-9,11-12,17H,10H2,1-4H3,(H,18,19)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCJIMHZWMQNDQ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(C)C)NC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide](/img/structure/B5702168.png)
![2-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5702172.png)


![4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5702202.png)
![2-hydrazino-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5702221.png)

![N-(5-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5702234.png)
![4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5702238.png)
![methyl [4-(2-furoylamino)phenoxy]acetate](/img/structure/B5702255.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5702263.png)
![4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5702276.png)
